2H-1-Benzopyran-2-one, 7-methoxy-3-(3-methyl-2-butenyl)-
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Overview
Description
2H-1-Benzopyran-2-one, 7-methoxy-3-(3-methyl-2-butenyl)- is a chemical compound belonging to the class of benzopyran derivatives. This compound is known for its unique structural features, which include a benzopyran core with methoxy and prenyl substituents. It is often studied for its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-methoxy-3-(3-methyl-2-butenyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of 7-methoxy-2H-1-benzopyran-2-one as a starting material, which undergoes prenylation with 3-methyl-2-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-methoxy-3-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the benzopyran ring .
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-methoxy-3-(3-methyl-2-butenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-methoxy-3-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2H-1-benzopyran-2-one: Lacks the prenyl group but shares the benzopyran core.
6-Isopentenyl-7-methoxy-2H-1-benzopyran-2-one: Similar structure with an isopentenyl group instead of a prenyl group.
Uniqueness
2H-1-Benzopyran-2-one, 7-methoxy-3-(3-methyl-2-butenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
100742-32-3 |
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Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
7-methoxy-3-(3-methylbut-2-enyl)chromen-2-one |
InChI |
InChI=1S/C15H16O3/c1-10(2)4-5-12-8-11-6-7-13(17-3)9-14(11)18-15(12)16/h4,6-9H,5H2,1-3H3 |
InChI Key |
PENBKJQHRGRFQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C(C=C2)OC)OC1=O)C |
Origin of Product |
United States |
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